

2,3-Desisopropylidene Topiramate chemical structure and properties

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Compound of Interest

Compound Name: 2,3-Desisopropylidene Topiramate

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An In-depth Technical Guide to 2,3-Desisopropylidene Topiramate

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **2,3-Desisopropylidene Topiramate**. The content is tailored for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.

Introduction

2,3-Desisopropylidene Topiramate is one of the metabolites of Topiramate, a widely used antiepileptic drug also prescribed for migraine prophylaxis.[1][2] Topiramate is a sulfamate-substituted monosaccharide, structurally distinct from other anticonvulsant medications.[3] Its metabolism in the human body occurs through hydroxylation, hydrolysis, and glucuronidation, leading to the formation of several metabolites, including **2,3-Desisopropylidene Topiramate**. [2] Notably, the metabolites of Topiramate are generally considered to be pharmacologically inactive.[2] This document focuses on the chemical and analytical characteristics of the 2,3-Desisopropylidene metabolite.

Chemical Structure and Identification

2,3-Desisopropylidene Topiramate is formed by the hydrolysis of one of the two isopropylidene groups of the parent Topiramate molecule.

Table 1: Chemical Identification of **2,3-Desisopropylidene Topiramate**

Identifier	Value
IUPAC Name	[(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[4][5]dioxolo[4,5-c]pyran-6-yl)methyl sulfamate[6]
CAS Number	851957-35-2[6]
Molecular Formula	C9H17NO8S[1][6]
Canonical SMILES	CC1(O[C@@H]2CO--INVALID-LINK--O">C@@(COS(=O)(=O)N)O)C[6]

Physicochemical Properties

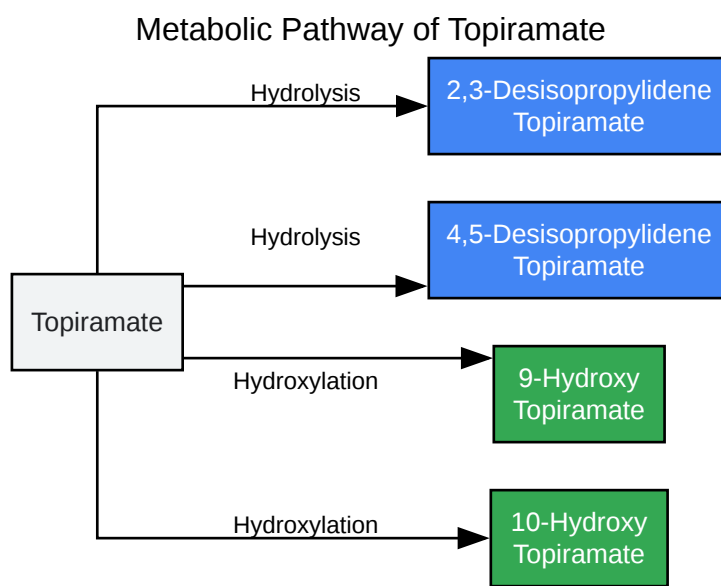
Detailed experimental data on the physicochemical properties of **2,3-Desisopropylidene Topiramate** are limited in publicly available literature. However, some properties can be computed or inferred from available data. For context, the properties of the parent drug, Topiramate, are also provided.

Table 2: Physicochemical Properties

Property	2,3-Desisopropylidene Topiramate	Topiramate (Parent Drug)
Molecular Weight	299.30 g/mol [1][6]	339.36 g/mol [3]
Appearance	White to Off-White Powder[4]	White crystalline powder with a bitter taste[3]
Melting Point	Not reported	123-125 °C[3]
LogP (Computed)	-2.4[6]	-0.8[3]
Solubility	Not reported	Water solubility: 9.8 mg/mL at ~25 °C

Metabolic Pathway

2,3-Desisopropylidene Topiramate is a product of the metabolic breakdown of Topiramate. The primary metabolic routes for Topiramate include hydrolysis of the isopropylidene groups and hydroxylation of the alkyl side chains.



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Metabolic pathway of Topiramate to its primary metabolites.

Experimental Protocols

While a specific synthesis protocol for **2,3-Desisopropylidene Topiramate** is not commonly detailed—as it is primarily obtained through metabolism or degradation—this section outlines the methodologies for its formation via forced degradation of Topiramate and its subsequent analysis.

Forced Degradation of Topiramate

Forced degradation studies are essential for identifying degradation products and developing stability-indicating analytical methods.[7] **2,3-Desisopropylidene Topiramate** can be generated under hydrolytic stress conditions.

Protocol for Acidic Hydrolysis:

- Preparation of Stock Solution: Prepare a standard stock solution of Topiramate in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
- Acid Treatment: Transfer a known volume of the Topiramate stock solution into a flask. Add an equal volume of 0.1 M hydrochloric acid (HCl).
- Incubation: Heat the mixture at 40°C for 3 hours.^[7]
- Neutralization: After the incubation period, cool the solution to room temperature and carefully neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide) to a pH of approximately 7.0.
- Dilution: Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
- Analysis: Analyze the sample using a validated analytical method, such as LC-MS, to identify and quantify the degradation products, including **2,3-Desisopropylidene Topiramate**.

Note: Similar protocols can be applied for alkaline (e.g., 0.1 M NaOH), neutral (water), and oxidative (e.g., 3% H₂O₂) degradation studies under varying temperature and time conditions.^[7]

Analytical Methodology for Quantification in Biological Matrices

A liquid chromatography-mass spectrometry (LC-MS) method has been developed for the quantification of Topiramate and its metabolites in plasma and urine.^{[8][9]}

Sample Preparation (from Urine):

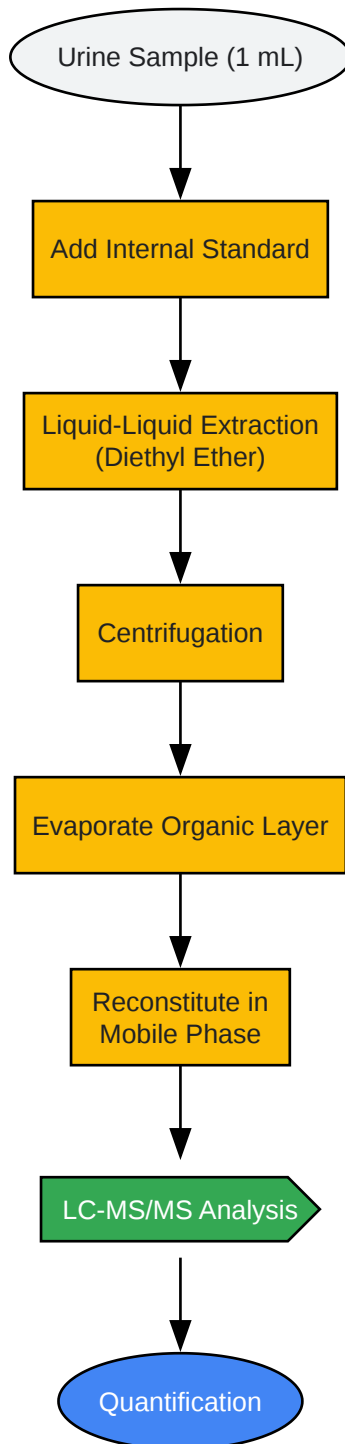
- Sample Collection: Collect 1 mL of urine sample.
- Internal Standard: Add an appropriate internal standard (e.g., deuterated Topiramate) to the sample.
- Extraction: Perform a liquid-liquid extraction by adding a suitable organic solvent, such as diethyl ether. Vortex the mixture to ensure thorough mixing.

- Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
- Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS system.

LC-MS/MS Conditions:

- Chromatographic Separation: Utilize a C18 column with a gradient elution mobile phase, typically consisting of water and methanol or acetonitrile with a modifying agent like ammonium acetate.[10]
- Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with tandem mass spectrometric (MS/MS) identification.[8][9]

Analytical Workflow for 2,3-Desisopropylidene Topiramate



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General workflow for the analysis of **2,3-Desisopropylidene Topiramate**.

Biological Activity

Currently, the metabolites of Topiramate, including **2,3-Desisopropylidene Topiramate**, are not known to be pharmacologically active.[2] The therapeutic effects observed during Topiramate treatment are attributed to the parent compound, which acts on voltage-dependent sodium channels, GABA receptors, and glutamate receptors.[2]

Conclusion

2,3-Desisopropylidene Topiramate is a key metabolite of Topiramate, formed primarily through hydrolysis. While considered biologically inactive, its detection and quantification are crucial for pharmacokinetic studies, stability testing of the parent drug, and understanding the overall metabolic profile of Topiramate. The analytical methods outlined, particularly LC-MS, provide the necessary sensitivity and specificity for its analysis in various matrices. Further research into the physicochemical properties of this metabolite would be beneficial for a more complete characterization.

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- To cite this document: BenchChem. [2,3-Desisopropylidene Topiramate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563398#2-3-desisopropylidene-topiramate-chemical-structure-and-properties]

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